2-(4-acetyl-2-methoxyphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
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Overview
Description
2-(4-acetyl-2-methoxyphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a phenoxy group, a pyrazolyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps:
Formation of the phenoxy intermediate: The initial step involves the acetylation of 2-methoxyphenol to form 4-acetyl-2-methoxyphenol.
Coupling with the pyrazolyl group: The next step involves the formation of the pyrazolyl intermediate by reacting 3,5-dimethyl-1H-pyrazole with an appropriate pyrimidine derivative.
Final coupling reaction: The final step involves the coupling of the phenoxy intermediate with the pyrazolyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetyl-2-methoxyphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a candidate for drug development due to its potential pharmacological properties.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-acetylphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
- 2-(4-methoxyphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
Uniqueness
2-(4-acetyl-2-methoxyphenoxy)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide is unique due to the presence of both acetyl and methoxy groups on the phenoxy ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-12-7-13(2)25(24-12)19-9-18(21-11-22-19)23-20(27)10-29-16-6-5-15(14(3)26)8-17(16)28-4/h5-9,11H,10H2,1-4H3,(H,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUSTRUIJNEQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)COC3=C(C=C(C=C3)C(=O)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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